(5-Phenyl-1,3-oxazol-4-yl)methanamine
Description
(5-Phenyl-1,3-oxazol-4-yl)methanamine (CAS 933694-58-7) is a heterocyclic amine featuring a 1,3-oxazole core substituted with a phenyl group at the 5-position and a methanamine group at the 4-position. Its molecular formula is C₁₀H₁₀N₂O (molecular weight: 174.2 g/mol), with predicted physicochemical properties including a density of 1.155 g/cm³, boiling point of 345.6°C, and pKa of 7.25 . The compound’s hydrochloride salt (CAS 757136-24-6) is also documented, enhancing its solubility for pharmacological applications .
Properties
CAS No. |
933694-58-7 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H10N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
InChI Key |
WDSJMHVEHRAEBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Oxazole vs. Oxadiazole Derivatives
- (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 883545-92-4, C₉H₁₀ClN₃O): The 1,2,4-oxadiazole ring introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and metabolic stability compared to oxazole. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine: Features a 4-methylphenyl group, enhancing lipophilicity (logP) compared to the unsubstituted phenyl in the parent compound. NMR data (δ 2.39 for methyl protons) confirm structural integrity .
Oxazole vs. Thiazole Derivatives
- This compound was evaluated as a gonadotropin receptor modulator .
Substituent Modifications
Phenyl Ring Substitutions
- [2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine (CAS 81935-22-0):
- [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0, C₅H₅F₃N₂O ):
Bulkier Substituents
Physicochemical Properties
| Property | (5-Phenyl-1,3-oxazol-4-yl)methanamine | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine | [2-(Trifluoromethyl)-oxazol-4-yl]methanamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.2 | 211.65 | 166.1 |
| logP (Predicted) | 1.9 | 2.3 | 2.8 |
| Solubility | Moderate (HCl salt available) | Low (hydrochloride form) | Low |
| pKa | 7.25 | 6.8 (estimated) | 5.9 |
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